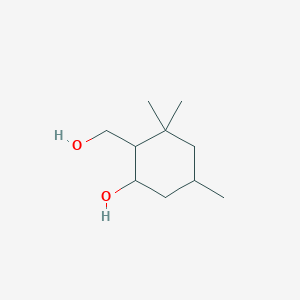
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a hydroxymethyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol typically involves the hydroxymethylation of 3,3,5-trimethylcyclohexanone. This can be achieved through a Grignard reaction, where the ketone is reacted with formaldehyde in the presence of a Grignard reagent, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 2-(Formyl)-3,3,5-trimethylcyclohexan-1-ol or 2-(Carboxyl)-3,3,5-trimethylcyclohexan-1-ol.
Reduction: 3,3,5-Trimethylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexanone: A ketone analog with similar structural features.
3,3,5-Trimethylcyclohexanol: A related alcohol with a similar cyclohexane ring but without the hydroxymethyl group.
2,5-Bis(hydroxymethyl)furan: A furan derivative with hydroxymethyl groups, used in similar applications.
Uniqueness: 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
193207-76-0 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-9(12)8(6-11)10(2,3)5-7/h7-9,11-12H,4-6H2,1-3H3 |
Clé InChI |
KLIOTQVQXWHRED-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(C1)(C)C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)

![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)

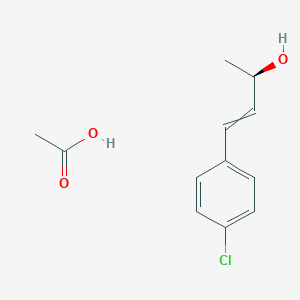
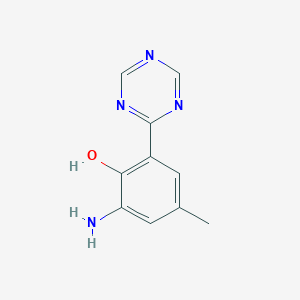
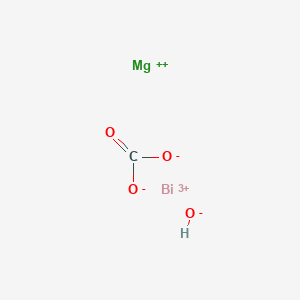
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
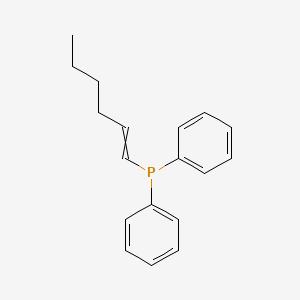
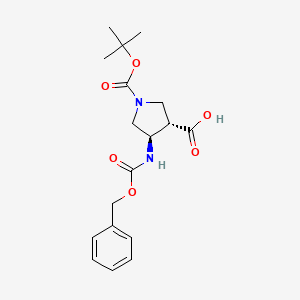
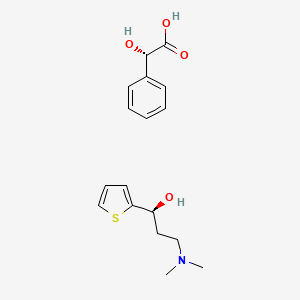
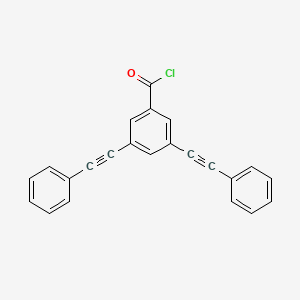
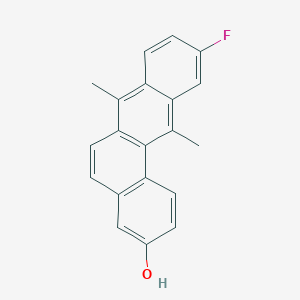
![2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid](/img/structure/B12564837.png)
